N-(2-furylmethyl)-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-27-17-10-4-2-8-15(17)20(25)24-22-19(16-9-3-5-11-18(16)29-22)21(26)23-13-14-7-6-12-28-14/h2,4,6-8,10,12H,3,5,9,11,13H2,1H3,(H,23,26)(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLZECTWMLRAJA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
Structural Analysis of Related Compounds
The core structure of the target compound features a benzothiophene scaffold with:
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A 2-amino group substituted by a 2-methoxybenzoyl moiety.
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An N-(2-furylmethyl) substituent on the carboxamide.
Similar compounds in the search results include:
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2-Amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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2-[(4-methoxybenzoyl)amino]-N-(3-pyridinylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Amide Hydrolysis
Carboxamides in these derivatives undergo hydrolysis under acidic or basic conditions:
| Reaction Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl, H₂O, heat | Carboxylic acid + amine salt |
| Basic Hydrolysis | NaOH, heat | Carboxylate salt + amine |
Example: 2-Amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (PubChem CID 3108410) would yield 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid .
Substitution Reactions
The 2-amino group and N-(2-furylmethyl) substituent may participate in:
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Nucleophilic substitution :
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Furylmethyl group (–CH₂-furyl) may undergo alkylation or acylation.
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Acylation :
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Amino groups (-NH₂) react with acylating agents (e.g., acetyl chloride).
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Example: 2-Amino-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (CAS 588678-85-7) could form acylated derivatives under such conditions .
Benzothiophene Scaffold Reactivity
The fused benzothiophene system may engage in:
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Electrophilic aromatic substitution :
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Thiophene ring activates electrophilic attack on the benzene moiety.
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Oxidation :
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Thiophene sulfur may oxidize to sulfoxide or sulfone under strong oxidizing agents (e.g., H₂O₂, mCPBA).
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Benzoyl Substituent
The 2-methoxybenzoyl group (–CO-C₆H₃(OCH₃)-) may:
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Participate in esterification :
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Hydrolyze to form carboxylic acids or react with alcohols.
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Undergo nucleophilic acyl substitution :
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React with amines or alcohols to form amides/esters.
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Furylmethyl Group
The 2-furylmethyl substituent (–CH₂-C₄H₃O) may:
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Engage in cross-coupling reactions :
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Furyl rings are reactive in Suzuki or Heck reactions.
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Undergo oxidation :
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Furyl rings oxidize to maleic anhydride derivatives under strong oxidizers (e.g., KMnO₄).
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Stability and Degradation
Analogous compounds exhibit:
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Thermal stability :
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Hydrolytic stability :
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Amide bonds are moderately stable but susceptible to prolonged acidic/basic conditions.
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Research Gaps and Speculative Insights
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Biochemical interactions : The benzothiophene scaffold may target protein kinases or receptors, depending on substituent positioning.
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Metabolic pathways : Furylmethyl groups may undergo metabolic oxidation or conjugation.
Comparison with Similar Compounds
The compound is compared below with structurally related benzothiophene derivatives to highlight key differences in substituents, molecular properties, and biological activities.
Structural and Electronic Comparisons
Table 1: Structural Features and Molecular Properties
Key Observations :
- The target compound’s 2-methoxybenzoyl group balances electron donation and steric bulk, contrasting with the 4-nitrobenzoyl derivative’s electron-deficient character .
- Substituents at position 3 (e.g., furylmethyl vs. sulfone-containing groups) significantly alter solubility: furan rings may improve metabolic stability compared to sulfones, which are prone to enzymatic reduction .
Key Observations :
- Compared to the 4-nitrobenzoyl analog (), the target compound’s lack of a nitro group may reduce cytotoxicity, as nitro groups are often associated with reactive metabolite formation .
Key Observations :
- The target compound’s synthesis is less complex than multi-heterocyclic analogs (e.g., ), favoring scalability .
- The 2-methoxybenzoyl group likely enhances crystallinity compared to bulkier substituents (e.g., 4-butoxyphenyl in ), aiding purification .
Q & A
What are the recommended synthetic routes for N-(2-furylmethyl)-2-[(2-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, and how can reaction conditions be optimized for yield?
(Basic Synthesis Question)
The synthesis involves sequential acylation and nucleophilic substitution. For analogous compounds, succinic or maleic anhydrides in dry CH₂Cl₂ under inert conditions are used for acylation . Key steps include:
- Amine precursor activation : React with anhydrides (1:1.2 molar ratio) at 0°C to room temperature.
- Purification : Reverse-phase HPLC or methanol recrystallization yields 72–85% for similar derivatives .
- Optimization : Adjust stoichiometry (e.g., excess acylating agent), solvent polarity, and reaction time to mitigate side products.
Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?
(Basic Characterization Question)
Essential techniques include:
- ¹H/¹³C NMR : Assign signals by comparing shifts with structurally related compounds (e.g., 6.8–7.5 ppm for aromatic protons, 2.5–3.5 ppm for tetrahydrobenzothiophene protons) .
- IR : Confirm amide (1650–1700 cm⁻¹) and methoxy (1250 cm⁻¹) groups .
- LC-MS/HRMS : Validate molecular weight (e.g., C₂₂H₂₁ClN₂O₃S has a calculated mass of 452.08 g/mol) .
Contradictions : Use 2D NMR (COSY, HSQC) to resolve overlapping signals or confirm regiochemistry .
How can researchers assess the antibacterial and antifungal activity of this compound, and what are common pitfalls in bioassay design?
(Basic Biological Activity Question)
Follow protocols for structurally related thiophene carboxamides:
- Microbial assays : Use Staphylococcus aureus (Gram-positive) and Candida albicans (fungal) models with agar dilution or broth microdilution (MIC determination) .
- Controls : Include ciprofloxacin (antibacterial) and fluconazole (antifungal) as positive controls.
- Pitfalls : Avoid solvent interference (e.g., DMSO ≤1% v/v) and ensure compound solubility via pre-saturation studies .
What advanced methodologies are used to investigate the mechanism of action against bacterial targets?
(Advanced Mechanistic Question)
- Membrane permeability assays : Use fluorescent probes (e.g., SYTOX Green) to detect membrane disruption .
- Enzyme inhibition : Test binding to bacterial dihydrofolate reductase (DHFR) via molecular docking and kinetic assays (IC₅₀ determination).
- Resistance profiling : Compare activity against wild-type and efflux pump-deficient strains to identify transport-mediated resistance .
How can structure-activity relationship (SAR) studies be designed to optimize substituent effects?
(Advanced SAR Question)
- Substituent variation : Compare analogs with 2-methoxybenzoyl (target compound) vs. 4-chlorobenzoyl (CAS 312948-69-9) to assess electronic/steric effects on bioactivity .
- Key modifications :
- Replace furan with thiophene (electron-rich vs. electron-deficient heterocycles).
- Vary methoxy position (ortho vs. para) to modulate solubility and target binding .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and MIC values.
How should researchers address contradictions in reported bioactivity data across studies?
(Advanced Data Analysis Question)
- Standardize protocols : Ensure consistent inoculum size (CFU/mL) and growth media (e.g., Mueller-Hinton agar).
- Validate purity : Use HPLC (≥95% purity) to exclude impurities affecting activity .
- Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify strain-specific or methodological biases .
What strategies are recommended for chemical derivatization to enhance stability or bioavailability?
(Advanced Chemical Modification Question)
- Prodrug synthesis : Introduce ester groups at the carboxamide moiety for improved membrane permeability .
- Stability testing : Monitor degradation under accelerated conditions (40°C, 75% RH) via UPLC-MS.
- Derivatization examples : Oxidation to quinone derivatives or reduction to alcohol analogs for enhanced aqueous solubility .
How can researchers develop validated analytical methods for purity assessment?
(Advanced Analytical Chemistry Question)
- HPLC conditions : Use C18 columns (4.6 × 250 mm), gradient elution (acetonitrile/water + 0.1% TFA), and UV detection (254 nm) .
- Validation parameters : Assess linearity (R² ≥0.99), precision (%RSD <2%), and LOD/LOQ (e.g., 0.1 μg/mL) per ICH guidelines.
- Impurity profiling : Identify byproducts (e.g., unreacted amine) via LC-MS/MS .
What challenges arise in interpreting complex NMR spectra, and how are they resolved?
(Advanced Spectroscopy Question)
- Overlapping signals : Use high-field instruments (500+ MHz) and 2D techniques (e.g., NOESY for spatial proximity).
- Dynamic effects : Analyze variable-temperature NMR to detect conformational flexibility in the tetrahydrobenzothiophene ring .
- Reference compounds : Compare with spectra of simpler fragments (e.g., isolated furan or methoxybenzoyl derivatives) .
What protocols ensure compound stability during long-term storage?
(Advanced Stability Question)
- Storage conditions : Lyophilize and store at –80°C under argon to prevent hydrolysis/oxidation.
- Stability indicators : Monitor via periodic HPLC for degradation peaks (e.g., methoxy group demethylation) .
- Formulation : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions to enhance shelf life .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
